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Compound of Interest

4-Methoxy-1H-pyrazolo[3,4-
Compound Name:
bjpyridine

Cat. No.: B044102

A Comparative Guide to 4-Methoxy-1H-pyrazolo[3,4-b]pyridine Derivatives and Other CDK2
Inhibitors for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK?2) is a crucial regulator of cell cycle progression, particularly at
the G1/S transition. Its dysregulation is a common feature in many cancers, making it a prime
target for therapeutic intervention. A wide array of small molecule inhibitors targeting CDK2
have been developed. This guide provides an objective comparison of the performance of
derivatives of 4-Methoxy-1H-pyrazolo[3,4-b]pyridine with other notable CDK2 inhibitors,
supported by experimental data. While specific data for the parent compound 4-Methoxy-1H-
pyrazolo[3,4-b]pyridine is limited in publicly available literature, this guide focuses on its well-
characterized derivatives, specifically 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-
b]pyridine compounds.

Comparative Analysis of Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
The following table summarizes the IC50 values for several CDK2 inhibitors, including
derivatives of 4-Methoxy-1H-pyrazolo[3,4-b]pyridine. It is important to note that IC50 values
can vary between different studies due to variations in experimental conditions.
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] Cell Line
o CDK2 IC50 Other Kinase . .
Inhibitor Proliferation Reference(s)
(HM) IC50 (uM)
IC50 (pM)
4-Aryl-3-(4-
methoxyphenyl)-
1-phenyl-1H- 1.630 CDK9: 0.262 Hela: 2.59 [11[2]
pyrazolo[3,4-
b]pyridine (9a)
4-Aryl-3-(4-
methoxyphenyl)-
ypheny) MCF7: 4.66,
1-phenyl-1H- 0.460 CDK9: 0.801 [1][2]
HCT-116: 1.98
pyrazolo[3,4-
b]pyridine (149)
Dinaciclib 0.001 CDK1: 0.001 - [3]
BMS-265246 0.009 - - [3]
SU 9516 - - - [3]
Roscovitine 0.7 CDK1: 0.65 - [4]
Milciclib 0.045 CDK1: 0.398 - [4]
BLU-222 0.0026 CDK1: 0.2336 - [4]
PF-07104091 ~0.001 (Ki) >0.1 (Ki) - [4]
Flavopiridol 0.1 CDK1:0.03 - [5]
AT7519 0.044 CDK1: 0.19 - [5]
CDK1: 0.005-
BAY-1000394 0.005-0.025 - [5]
0.025

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of CDK2 inhibitors and the methods used to evaluate
them, the following diagrams illustrate the CDK2 signaling pathway and a general experimental
workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

Tech Support


https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Flow_Cytometry_Analysis_Following_Cdk2_IN_25_Treatment.pdf
https://www.mdpi.com/1420-3049/28/17/6428
https://www.mdpi.com/1420-3049/28/17/6428
https://www.mdpi.com/1420-3049/28/17/6428
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Flow_Cytometry_Analysis_of_Cell_Cycle_Arrest_by_Cdk2_IN_12.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Cdk2_IN_12_Cell_Proliferation_Assays.pdf
https://media.cellsignal.com/pdf/7521.pdf
https://www.benchchem.com/product/b044102#4-methoxy-1h-pyrazolo-3-4-b-pyridine-versus-other-cdk2-inhibitors
https://www.benchchem.com/product/b044102#4-methoxy-1h-pyrazolo-3-4-b-pyridine-versus-other-cdk2-inhibitors
https://www.benchchem.com/product/b044102#4-methoxy-1h-pyrazolo-3-4-b-pyridine-versus-other-cdk2-inhibitors
https://www.benchchem.com/product/b044102#4-methoxy-1h-pyrazolo-3-4-b-pyridine-versus-other-cdk2-inhibitors
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b044102?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044102?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

